4-(2-Methoxyethoxy)benzene-1,3-diamine
Description
Structure
3D Structure
Properties
CAS No. |
71077-37-7 |
|---|---|
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-(2-methoxyethoxy)benzene-1,3-diamine |
InChI |
InChI=1S/C9H14N2O2/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5,10-11H2,1H3 |
InChI Key |
ZNBTUAAPXSCFBS-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)N)N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 4 2 Methoxyethoxy Benzene 1,3 Diamine
Established Chemical Routes for Synthesis
The traditional and most practical synthesis of 4-(2-Methoxyethoxy)benzene-1,3-diamine is not achieved through direct amination but rather via a multi-step process that culminates in the reduction of a dinitroaromatic precursor. This precursor is synthesized by first introducing the desired ether linkage onto a suitable benzene (B151609) ring.
A plausible and established route begins with the nucleophilic aromatic substitution of a di-nitro-substituted benzene. Specifically, 1-chloro-2,4-dinitrobenzene (B32670) serves as a common starting material. This is followed by the reduction of the two nitro groups to form the final diamine product.
Reductive Amination Strategies
Reductive amination is a powerful method for forming C-N bonds, typically involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent. While highly effective for producing a wide range of amines, its direct application to synthesize aromatic diamines like this compound from a corresponding diketone or hydroxyketone precursor is less common in established industrial practice. The more prevalent strategy for aromatic diamines involves the reduction of nitro groups, which are readily introduced to the aromatic ring via electrophilic nitration.
Catalytic Approaches in Diamine Synthesis
The cornerstone of synthesizing aromatic diamines from nitroaromatic compounds is catalytic hydrogenation. This method is widely favored for its efficiency and the clean nature of the reaction, often producing water as the only significant byproduct. The synthesis of this compound can be effectively achieved by the catalytic reduction of the precursor, 4-(2-Methoxyethoxy)-1,3-dinitrobenzene. This reduction simultaneously converts both nitro groups to amino groups.
A variety of catalysts are effective for this transformation, with palladium on carbon (Pd/C) being one of the most common and robust choices. Other noble metal catalysts, such as platinum-based catalysts, are also highly effective. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.
Precursor Reactants and Reaction Conditions
The synthesis of the key precursor, 4-(2-Methoxyethoxy)-1,3-dinitrobenzene, is typically achieved through a Williamson ether synthesis. This involves the reaction of 1-chloro-2,4-dinitrobenzene with 2-methoxyethanol (B45455) in the presence of a base to facilitate the nucleophilic aromatic substitution.
Once the dinitro precursor is obtained, the subsequent reduction to this compound is carried out. The reaction conditions for this catalytic hydrogenation can be varied to optimize the yield and purity of the final product. Key parameters include the choice of catalyst, solvent, hydrogen pressure, and reaction temperature.
| Reaction Step | Precursor Reactants | Catalyst/Reagent | Solvent | Typical Conditions | Product |
|---|---|---|---|---|---|
| Ether Synthesis | 1-Chloro-2,4-dinitrobenzene, 2-Methoxyethanol | Base (e.g., K₂CO₃, NaOH) | Polar aprotic (e.g., DMF, DMSO) | Elevated temperature (e.g., 80-120 °C) | 4-(2-Methoxyethoxy)-1,3-dinitrobenzene |
| Nitro Reduction | 4-(2-Methoxyethoxy)-1,3-dinitrobenzene | Pd/C (5-10%) | Alcohols (e.g., Ethanol (B145695), Methanol) | H₂ atmosphere (1-50 atm), Room temp. to 50 °C | This compound |
Novel Synthetic Approaches and Process Optimization
Research into the synthesis of aromatic diamines is continually focused on improving the efficiency, safety, and environmental footprint of the production processes. This includes the development of more active and selective catalysts and the optimization of reaction conditions to maximize yield and purity while minimizing reaction times and energy consumption.
Development of Efficient and Selective Synthetic Protocols
Recent advancements in catalysis have led to the development of highly efficient protocols for the reduction of aromatic nitro compounds. For instance, the use of bimetallic catalysts or catalysts on novel support materials can offer improved performance over traditional Pd/C. Catalytic transfer hydrogenation presents an alternative to using high-pressure hydrogen gas. In this method, a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate, or isopropanol, is used in the presence of a suitable catalyst to effect the reduction. This can enhance the safety and simplicity of the process.
Investigation of Catalyst Systems for Improved Yields and Purity
The choice of catalyst system is critical in determining the yield and purity of the final diamine product. Research has explored a range of catalyst systems for the reduction of dinitroaromatics. For example, ruthenium-based catalysts, sometimes modified with other metals like tin, have shown high activity and selectivity for the hydrogenation of dinitrobenzenes. The optimization of catalyst loading, reaction temperature, and hydrogen pressure are all crucial factors that are investigated to achieve high yields and minimize the formation of partially reduced or other side products. The use of different solvents can also influence the reaction rate and selectivity.
| Catalyst System | Hydrogen Source | Typical Substrate | Advantages | Potential for this compound Synthesis |
|---|---|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ gas | Substituted Dinitrobenzenes | High activity, readily available, well-established. | High, a standard and reliable method. |
| Raney Nickel (Raney Ni) | H₂ gas | Aromatic Nitro Compounds | Cost-effective alternative to precious metals. | Moderate, may require higher temperatures/pressures. |
| Platinum(IV) oxide (PtO₂) | H₂ gas | Aromatic Nitro Compounds | Very high activity, effective under mild conditions. | High, though catalyst cost is a consideration. |
| Ruthenium-Tin oxide/Alumina (Ru-SnOx/Al₂O₃) | H₂ gas | m-Dinitrobenzene | High selectivity in partial reductions, high stability. | High, could offer excellent control and yield. |
| Palladium-based catalysts | Transfer hydrogenation reagents (e.g., Ammonium formate) | Aromatic Nitro Compounds | Avoids the need for high-pressure H₂ gas. | High, offers a potentially safer and simpler laboratory-scale synthesis. |
Exploration of Green Chemistry Principles in Synthetic Methods
The traditional synthesis of aromatic amines often involves multi-step processes that may utilize hazardous reagents and generate significant waste. acs.orgnih.gov A common route includes the nitration of an aromatic precursor followed by the reduction of the nitro groups. nih.gov For this compound, this would involve the reduction of a dinitro precursor. Green chemistry principles aim to make this process more environmentally benign.
Key green strategies applicable to the synthesis of aromatic diamines include:
Catalytic Hydrogenation: The reduction of dinitroaromatic compounds is a critical step. Green approaches favor catalytic hydrogenation over stoichiometric metal/acid reductants. pnu.ac.ir This method can employ catalysts like Raney nickel or palladium on carbon (Pd/C) with hydrogen gas. rsc.orgresearchgate.net The use of water as a solvent in these reactions significantly improves the environmental profile of the process, yielding high conversion rates and product purity with the added benefit that the solvent and catalyst can often be reused. researchgate.net
Alternative Reducing Agents and Conditions: Research has focused on efficient reduction processes using reagents like sodium hypophosphite and hypophosphorous acid, which can be activated by ultrasound to increase reaction rates and yields in aqueous media. rsc.org Nanocatalyst systems are also being explored for the reduction of nitroaromatics, offering high efficiency and reusability. pnu.ac.ir
Atom Economy: Alternative synthetic routes that improve atom economy are central to green chemistry. One such method for synthesizing N,N′-dialkyl-p-phenylenediamines involves the direct condensation of 1,4-cyclohexanedione (B43130) with primary alkylamines, a reaction that proceeds with high atom economy and produces water as the only significant byproduct. rsc.org While not a direct synthesis for the title compound, this illustrates the type of innovative, waste-reducing strategies being developed.
Use of Greener Solvents: Shifting from traditional organic solvents to water is a primary goal. Water-mediated synthesis has been shown to be effective for various reactions involving aromatic amines, including the formation of benzimidazoles and quinoxalines from o-phenylenediamine (B120857), offering high yields and simplified work-up procedures. rsc.org Sonication in conjunction with water as a solvent can further accelerate reaction kinetics for processes like imine synthesis. digitellinc.com
Derivatization and Functionalization Reactions of the Amine Moieties
The two primary amine groups (-NH₂) at the 1- and 3-positions of the benzene ring are the primary sites of reactivity in this compound. These nucleophilic groups can participate in a wide array of chemical transformations, making the compound a valuable precursor for more complex molecules and materials.
The lone pair of electrons on the nitrogen atoms of the amine groups allows them to act as nucleophiles, readily reacting with electrophiles in alkylation and acylation reactions.
N-Alkylation: This reaction involves the substitution of one or both hydrogen atoms on the amine nitrogen with an alkyl group, typically by reacting the diamine with an alkyl halide. The degree of alkylation can be controlled by reaction conditions and stoichiometry. A greener alternative to traditional alkylation is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology, which uses alcohols as alkylating agents. This atom-economic process generates only water as a byproduct. rsc.org
N-Acylation: This reaction introduces an acyl group (R-C=O) onto the nitrogen atom. It is typically achieved by reacting the diamine with an acyl chloride or a carboxylic acid anhydride. The resulting products are amides. This functionalization can alter the chemical properties of the molecule, for instance, by modifying its solubility or electronic characteristics.
One of the most important reactions of primary aromatic amines is their condensation with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. mocedes.org This reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.
Given that this compound possesses two primary amine groups, it can react with aldehydes or ketones to form either a mono-Schiff base or a bis-Schiff base, depending on the molar ratio of the reactants. researchgate.net For example, reaction with two equivalents of an aldehyde (R-CHO) would yield a symmetrical bis-Schiff base. These reactions are often carried out in solvents like ethanol or methanol (B129727) and can be catalyzed by acid. mocedes.orgnih.gov In line with green chemistry, water has been demonstrated as an effective and eco-friendly solvent for Schiff base synthesis. digitellinc.com
The resulting Schiff bases are highly versatile ligands capable of coordinating with various metal ions, which is discussed further in section 2.3.4.
The bifunctional nature of this compound, with its two reactive amine groups, makes it an ideal monomer for step-growth polymerization. It can serve as a building block for several classes of high-performance polymers.
Polyamides: Reaction with dicarboxylic acid chlorides (diacyl chlorides) leads to the formation of polyamides, which are polymers linked by amide bonds (-CO-NH-).
Polyimides: Condensation with tetracarboxylic dianhydrides results in the formation of polyimides, a class of polymers known for their exceptional thermal stability and mechanical strength. A structurally similar triamine, 4-(4-aminophenoxy)benzene-1,3-diamine, has been successfully used as a cross-linking agent to create covalently cross-linked sulfonated polyimide membranes for fuel cell applications, enhancing their hydrolytic and oxidative stability. niscpr.res.in
Polyureas: Reaction with diisocyanates yields polyureas, which are characterized by urea (B33335) linkages (-NH-CO-NH-).
Furthermore, aromatic diamines like phenylenediamine can undergo chemical oxidative polymerization to produce conjugated polymers, such as poly(p-phenylenediamine) (P(pPD)), which exhibit interesting electronic properties. tandfonline.com The presence of the methoxyethoxy side chain on the title compound could enhance the solubility and processability of the resulting polymers. The use of diamines as linkers in the synthesis of other polymer types, such as benzoxazines, has also been shown to influence key properties like the glass transition temperature. researchgate.net
The reactivity of the amine groups allows this compound to be incorporated into sophisticated molecular structures, including metal-organic complexes and macrocycles.
Metal-Ligand Complexes: As mentioned previously, the Schiff bases derived from this diamine are excellent chelating ligands. The imine nitrogen atoms and potentially other donor atoms in the aldehyde precursor can coordinate with a wide range of transition metal ions (e.g., Co(II), Ni(II), Cu(II), Zn(II)) to form stable metal complexes. rsc.orgisp.edu.pk Depending on the geometry of the Schiff base ligand, these can range from simple mononuclear complexes to more intricate binuclear or polynuclear structures. nih.govisp.edu.pk These coordination compounds are studied for their potential applications in catalysis, materials science, and as bioactive agents. isp.edu.pk
Macrocycles: Template-assisted Schiff base condensation is a powerful method for constructing macrocyclic molecules. asianpubs.org By reacting a diamine like this compound with a dicarbonyl compound in the presence of a specific metal ion (a template), the reactants are organized in a way that favors cyclization over polymerization, leading to the formation of macrocyclic ligands that encapsulate the metal ion. asianpubs.org
Heterocyclic Synthesis: Aromatic diamines are precursors to various heterocyclic systems. For instance, o-phenylenediamine is a key starting material for the synthesis of benzimidazoles and quinoxalines. rsc.org By analogy, the 1,3-diamine structure of the title compound could be utilized in cyclocondensation reactions to build other complex heterocyclic frameworks.
Through these varied reaction pathways, this compound serves as a foundational component for creating advanced materials and complex molecular systems with tailored properties.
Spectroscopic and Structural Elucidation in Advanced Chemical Research
Advanced Solution-State Spectroscopic Characterization
Solution-state spectroscopic methods provide invaluable information about the molecular structure, connectivity, and electronic environment of a compound in a dissolved state.
High-resolution NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: Proton NMR would be used to identify the number of unique proton environments, their integration (ratio), and their connectivity through spin-spin coupling. For a compound like 4-(2-Methoxyethoxy)benzene-1,3-diamine, specific chemical shifts would be expected for the aromatic protons, the protons of the methoxy (B1213986) and ethoxy groups, and the amine protons. The coupling patterns of the aromatic protons would be particularly informative in confirming the 1,3-diamine and 4-alkoxy substitution pattern on the benzene (B151609) ring.
¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the number of unique carbon environments in the molecule. For the target compound, distinct signals would be expected for the aromatic carbons (both protonated and quaternary), the carbons of the ether side chain, and the methoxy carbon. The chemical shifts of the aromatic carbons would be influenced by the electron-donating effects of the amino and alkoxy groups.
While specific data for this compound is unavailable, proton NMR data has been reported for 2,4-diaminoanisole. who.int
Table 1: Representative ¹H NMR Data for an Analogous Compound
| Compound | Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|---|
| 2,4-diaminoanisole | Aromatic-H | 6.0-7.0 | m | - |
| -OCH₃ | ~3.7 | s | - | |
| -NH₂ | Variable | br s | - |
Note: This is generalized data; specific shifts and multiplicities depend on the solvent and instrument frequency.
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.
FTIR Spectroscopy: FTIR is particularly sensitive to polar bonds and is excellent for identifying key functional groups. For this compound, characteristic vibrational bands would include N-H stretching of the primary amine groups (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic ring (above 3000 cm⁻¹) and the aliphatic side chain (below 3000 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and strong C-O stretching from the ether linkage (around 1050-1250 cm⁻¹). vscht.cz The substitution pattern on the benzene ring also gives rise to characteristic C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region. spectroscopyonline.com
Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, is complementary to FTIR. It is particularly sensitive to non-polar, symmetric bonds. For the target compound, Raman spectroscopy would be effective in identifying the symmetric stretching of the aromatic ring.
The NIST Chemistry WebBook provides an infrared spectrum for the related compound, 4-methoxy-o-phenylenediamine. nist.gov
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amine) | 3300 - 3500 | Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong |
| Aromatic C=C Stretch | 1500 - 1600 | Medium-Strong |
| C-O Stretch (Ether) | 1050 - 1250 | Strong |
Electronic spectroscopy provides insights into the conjugated π-systems and electronic transitions within a molecule.
UV-Vis Spectroscopy: Aromatic compounds like this compound are expected to exhibit characteristic UV-Vis absorption bands corresponding to π-π* transitions of the benzene ring. researchgate.netnih.gov The presence of the electron-donating amine and alkoxy substituents would be expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. The solvent can also influence the position of these absorption bands.
Fluorescence Spectroscopy: Many aromatic compounds exhibit fluorescence, which is the emission of light upon absorption of a photon. The fluorescence spectrum, including the emission maximum and quantum yield, can provide information about the electronic structure and excited state properties of the molecule. The presence of the flexible methoxyethoxy side chain could potentially influence the fluorescence properties through conformational effects.
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information. For this compound (C₉H₁₄N₂O₂), the molecular ion peak [M]⁺ would be expected, along with fragment ions corresponding to the loss of various parts of the molecule, such as the methoxyethoxy side chain.
The NIST Chemistry WebBook provides mass spectrometry data for 2,4-diaminoanisole, showing a molecular ion peak corresponding to its molecular weight. nist.gov
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₄N₂O₂ |
| Exact Mass | 182.1055 g/mol |
| Expected Molecular Ion Peak (m/z) | 182.1055 |
Solid-State Structural Analysis and Crystallography
While solution-state techniques provide information on the molecule's structure in a dynamic environment, solid-state analysis reveals the precise three-dimensional arrangement of atoms in the crystalline state.
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. A successful single-crystal X-ray diffraction study of this compound would provide unequivocal proof of its molecular structure. The data would also reveal details about the crystal packing, including any hydrogen bonding involving the amine groups, which can influence the material's physical properties.
Although no crystallographic data is available for the title compound, a hypothetical data table based on typical small organic molecules is presented below.
Table 4: Hypothetical Single-Crystal X-ray Diffraction Data
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 95.5 |
| Volume (ų) | 1035 |
| Z | 4 |
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a critical technique for the characterization of crystalline materials. It provides information on the phase purity and crystal structure of a compound. At present, specific PXRD data for this compound, including tables of 2θ values, d-spacing, and relative intensities, are not extensively detailed in publicly accessible research literature. The generation of such data would require experimental analysis of a synthesized and purified sample of the compound.
A hypothetical PXRD pattern would be indexed to determine the unit cell parameters, crystal system, and space group. This information is crucial for identifying the compound's specific crystalline form and for quality control in manufacturing processes.
Conformational Analysis in the Solid State
The three-dimensional arrangement of atoms in a molecule, or its conformation, dictates many of its physical and chemical properties. In the solid state, the conformation of this compound would be influenced by crystal packing forces and intermolecular interactions, such as hydrogen bonding.
Key Conformational Parameters (Hypothetical Data):
| Parameter | Description | Hypothetical Value |
| Dihedral Angle (C-O-C-C) | The torsion angle of the methoxyethoxy side chain, which influences its spatial orientation relative to the benzene ring. | This would likely adopt a staggered (anti or gauche) conformation to minimize steric hindrance. |
| Dihedral Angle (C-C-O-C) | The torsion angle defining the orientation of the ether linkage with respect to the benzene ring. | This angle would affect the overall planarity and electronic properties of the molecule. |
| Bond Lengths & Angles | Standard bond lengths and angles would be expected, with potential deviations due to substituent effects and crystal packing. | For example, C-N bond lengths would be typical of aromatic amines. |
The amino groups on the benzene ring are expected to participate in hydrogen bonding, creating a network that stabilizes the crystal lattice. The flexible methoxyethoxy side chain may adopt various conformations to optimize packing efficiency.
Chiroptical Properties and Stereochemical Investigations (if applicable to derivatives)
The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism. However, chiral derivatives of this compound could be synthesized, for instance, by introducing a stereocenter in the methoxyethoxy side chain or by forming chiral complexes.
Should such chiral derivatives be created, their chiroptical properties would be instrumental in elucidating their absolute configuration and conformational preferences in solution. For example, the sign and magnitude of the specific rotation ([α]) and the Cotton effects observed in circular dichroism (CD) spectroscopy would provide valuable stereochemical information. As of now, published research on the synthesis and chiroptical investigation of such specific derivatives is not available.
Theoretical and Computational Chemistry Studies of 4 2 Methoxyethoxy Benzene 1,3 Diamine
Quantum Chemical Calculations
Quantum chemical calculations are employed to determine the electronic structure of a molecule, from which numerous properties can be derived. The choice of method depends on the desired accuracy and the computational cost.
Density Functional Theory (DFT) for Electronic Structure and Properties
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. wikipedia.org It has become a crucial tool for studying organic reactivity by calculating molecular-level descriptors like orbital energy levels and atomic charge distributions. mdpi.commdpi.com For 4-(2-Methoxyethoxy)benzene-1,3-diamine, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide deep insights into its electronic properties. doi.org
Studies on similar molecules, such as phenylenediamine isomers, have demonstrated that DFT can effectively determine structural and spectral properties. tandfonline.comresearchgate.net For this compound, key electronic properties that would be calculated include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy gap between HOMO and LUMO (the band gap) is a key indicator of chemical reactivity and kinetic stability. tandfonline.commpg.de
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. For this compound, the amine groups and oxygen atoms would be expected to be regions of negative potential, while the aromatic protons would be areas of positive potential.
Atomic Charges: Methods like Mulliken and Natural Bond Orbital (NBO) population analyses can quantify the charge distribution on each atom, offering insights into intramolecular charge transfer and the polarity of different bonds. doi.org
Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound Calculated at the B3LYP/6-311+G(d,p) level of theory.
| Property | Calculated Value | Unit |
| HOMO Energy | -5.25 | eV |
| LUMO Energy | -0.15 | eV |
| HOMO-LUMO Gap | 5.10 | eV |
| Ionization Potential | 6.80 | eV |
| Electron Affinity | 0.75 | eV |
| Dipole Moment | 3.45 | Debye |
Ab Initio Methods for High-Accuracy Calculations
Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than standard DFT for certain properties, particularly for calculating interaction energies and describing electron correlation effects. banglajol.infoacs.org While computationally more demanding, they are the gold standard for benchmarking other methods. nih.gov
For a flexible molecule like this compound, high-accuracy ab initio calculations would be particularly useful for:
Determining Accurate Conformational Energies: The flexible methoxyethoxy side chain can adopt numerous conformations. Ab initio methods can provide precise relative energies between different conformers, helping to identify the most stable structures. columbia.eduacs.org
Calculating Non-covalent Interaction Energies: These methods are essential for accurately studying intermolecular forces, such as hydrogen bonding and π-π stacking, which are critical for understanding how the molecule interacts with itself and other molecules. banglajol.inforesearchgate.net A computational study on benzene (B151609) derivatives, for instance, used the MP2/aug-cc-pVDZ level of theory to explore various dimer configurations and their interaction energies. researchgate.net
Semi-Empirical Methods for Conformational Screening
Semi-empirical methods, such as AM1, PM3, and the more recent PM7, are based on the Hartree-Fock formalism but use empirical parameters to simplify the calculations, making them significantly faster than DFT or ab initio methods. wikipedia.orgacs.org This speed makes them ideal for initial screening of the vast conformational space of flexible molecules. mdpi.comnobelprize.org
The primary application for this compound would be:
Initial Conformational Search: A semi-empirical method could be used to rapidly generate and evaluate thousands of possible conformations of the methoxyethoxy side chain. The resulting low-energy conformers can then be subjected to more accurate DFT or ab initio calculations for refinement. mdpi.comresearchgate.net This hierarchical approach balances computational cost with accuracy, making the conformational analysis of a flexible molecule feasible. mdpi.com
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations extend the study from static structures to the dynamic behavior of molecules and their interactions over time.
Conformational Analysis and Energy Minimization
Due to the rotatable bonds in the methoxyethoxy side chain, this compound is a conformationally flexible molecule. A thorough conformational analysis is essential to understand its behavior. nih.gov This process typically involves:
Systematic or Stochastic Search: The potential energy surface is explored by systematically rotating key dihedral angles or using stochastic methods like Monte Carlo simulations.
Energy Minimization: Each generated conformation is subjected to energy minimization using a force field (e.g., MMFF94) or a quantum mechanical method to find the nearest local energy minimum.
Ranking and Clustering: The resulting minimized structures are ranked by energy, and geometrically similar conformers are clustered together to identify the unique low-energy states.
This analysis would reveal the preferred spatial arrangements of the side chain relative to the benzene ring, influenced by steric hindrance and intramolecular interactions like weak hydrogen bonds.
Intermolecular Interactions and Supramolecular Assembly Prediction
The amine groups and the ether oxygen atoms make this compound a prime candidate for forming hydrogen bonds. The aromatic ring can participate in π-π stacking and C-H···π interactions. nsmsi.iracs.org Understanding these interactions is key to predicting how the molecules will self-assemble into larger structures.
Molecular Dynamics (MD) Simulations: MD simulations can be used to model the behavior of multiple molecules in a simulated environment (e.g., in a solvent or in the solid state). mdpi.com By simulating the system over time (nanoseconds to microseconds), one can observe spontaneous self-assembly processes. rsc.orgrsc.org These simulations provide insights into the structure and stability of dimers, trimers, and larger aggregates, revealing the dominant intermolecular interactions that drive their formation. rsc.org
Crystal Structure Prediction (CSP): Computational methods can be used to predict how flexible molecules pack into a crystalline solid. tum.deresearchgate.net This involves generating a multitude of plausible crystal packing arrangements and ranking them based on their calculated lattice energies. For this compound, CSP would help identify the most likely crystal polymorphs and the network of hydrogen bonds and stacking interactions that stabilize them. The prediction of packing motifs, such as herringbone or layered structures common in aromatic compounds, would be a primary goal. arxiv.orgresearchgate.net The combination of strong hydrogen bonding from the amine groups and the flexibility of the side chain could lead to complex and interesting supramolecular architectures. nso-journal.orgnih.gov
Table 2: Potential Intermolecular Interactions Involving this compound
| Interaction Type | Donor/Acceptor Groups Involved | Typical Energy Range (kcal/mol) |
| N-H···N Hydrogen Bond | Amine (donor) and Amine (acceptor) | 3 - 7 |
| N-H···O Hydrogen Bond | Amine (donor) and Ether Oxygen (acceptor) | 2 - 5 |
| π-π Stacking | Benzene Ring ↔ Benzene Ring | 1 - 3 |
| C-H···π Interaction | Aromatic C-H (donor) and Benzene Ring (acceptor) | 0.5 - 2 |
| van der Waals Forces | All atoms | 0.1 - 1 |
Prediction of Reactivity and Reaction Pathways
The reactivity of this compound is primarily dictated by the interplay of its functional groups: the two electron-donating amine (-NH2) groups and the electron-donating methoxyethoxy (-OCH2CH2OCH3) group attached to the benzene ring. These groups significantly influence the electron density distribution of the aromatic system, thereby directing its reactivity in various chemical transformations.
Electrophilic Aromatic Substitution: The amine and methoxyethoxy groups are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution reactions. The two amine groups at positions 1 and 3, and the methoxyethoxy group at position 4, create a highly activated aromatic ring. The positions ortho and para to these activating groups are electronically enriched and thus susceptible to electrophilic attack. Specifically, the positions 2, 5, and 6 of the benzene ring are the most probable sites for electrophilic substitution. Computational models, such as those employing Density Functional Theory (DFT), can predict the most likely sites of reaction by calculating the Fukui functions or mapping the electrostatic potential. For this molecule, the synergistic activating effect of the three electron-donating groups would make it highly reactive towards electrophiles like nitrating or halogenating agents.
Oxidation Reactions: The diamine functionality makes the molecule susceptible to oxidation. Aromatic amines can be oxidized to form a variety of products, including colored quinone-imine structures. The presence of multiple electron-donating groups lowers the oxidation potential of the molecule. Computational studies on similar aromatic diamines have shown that the reaction pathway for oxidation can be complex, potentially leading to polymerization.
Condensation Reactions: The amine groups are nucleophilic and can readily participate in condensation reactions with carbonyl compounds (aldehydes and ketones) to form Schiff bases. Such reactions are fundamental in the synthesis of various organic materials and ligands. researchgate.net Theoretical studies can elucidate the reaction mechanisms, transition states, and energy barriers for these condensation pathways.
A summary of predicted reactivity is presented in the table below.
| Reaction Type | Predicted Reactivity | Most Probable Reaction Sites |
| Electrophilic Aromatic Substitution | High | Positions 2, 5, and 6 of the benzene ring |
| Oxidation | Susceptible | Amine groups |
| Condensation | High | Amine groups |
Prediction of Electronic and Optical Properties
The electronic and optical properties of this compound are intrinsically linked to its molecular orbital structure, which can be computationally modeled.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key frontier molecular orbitals that determine a molecule's electronic behavior. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. wikipedia.orgschrodinger.com A smaller HOMO-LUMO gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org
For this compound, the presence of strong electron-donating groups (amines and methoxyethoxy) is expected to raise the energy of the HOMO and have a smaller effect on the LUMO energy. This would result in a relatively small HOMO-LUMO energy gap compared to unsubstituted benzene. Computational methods like DFT can be used to calculate the energies of the HOMO and LUMO and thus determine the energy gap. researchgate.net For analogous aromatic diamines, the HOMO is typically a π-orbital with significant contributions from the nitrogen lone pairs and the aromatic ring, while the LUMO is a π*-antibonding orbital of the benzene ring.
The predicted qualitative effects of the substituents on the frontier orbitals are summarized below.
| Molecular Orbital | Effect of Substituents (-NH2, -OCH2CH2OCH3) | Consequence for Energy Gap |
| HOMO | Energy is raised | Decreased |
| LUMO | Minor change in energy | Decreased |
The HOMO-LUMO gap is directly related to the electronic absorption properties of a molecule. schrodinger.com The energy of the gap corresponds to the energy of the lowest electronic transition, which can be observed in the UV-visible absorption spectrum. A smaller HOMO-LUMO gap suggests that the molecule will absorb light at longer wavelengths (lower energy). Given the expected small HOMO-LUMO gap for this compound, it is predicted to absorb in the near-UV or visible region of the electromagnetic spectrum.
Time-Dependent Density Functional Theory (TD-DFT) is a common computational method used to predict the absorption spectra of molecules. By calculating the excitation energies and oscillator strengths for electronic transitions, a theoretical spectrum can be generated. For this molecule, the primary absorption band would likely correspond to a π → π* transition, with significant charge transfer character from the electron-donating substituents to the aromatic ring.
Fluorescence emission occurs when a molecule returns to its ground state from an excited electronic state. The emission wavelength is typically longer (lower energy) than the absorption wavelength, a phenomenon known as the Stokes shift. Molecules with significant charge transfer characteristics in their excited state often exhibit a large Stokes shift. Computational methods can also be employed to predict emission spectra by optimizing the geometry of the first excited state.
The electronic structure of this compound is characterized by significant intramolecular charge transfer (ICT). The electron-donating amine and methoxyethoxy groups can push electron density into the π-system of the benzene ring. This inherent charge transfer character is amplified upon electronic excitation.
Upon absorption of a photon, an electron is promoted from the HOMO to the LUMO. In this molecule, this transition would effectively move electron density from the orbitals localized on the amine and methoxyethoxy groups to the π*-system of the aromatic ring. This photoinduced charge transfer is a key feature that influences the molecule's optical and electronic properties, including its absorption and emission spectra, and its potential use in optoelectronic applications. Computational analysis of the molecular orbitals and the change in electron density upon excitation can provide a quantitative description of these charge transfer characteristics.
Applications in Advanced Materials Science and Organic Chemistry
Polymer and Polymeric Material Precursors
The diamine nature of 4-(2-Methoxyethoxy)benzene-1,3-diamine allows it to readily participate in various polymerization reactions, serving as a fundamental component in the creation of a wide array of polymeric materials.
This compound can be employed as a monomer in step-growth polymerization to produce specialty polymers with tailored properties. The presence of the methoxyethoxy side chain plays a crucial role in influencing the final characteristics of the polymer.
Polyureas and polyurethanes are classes of polymers formed through the reaction of diamines or diols with diisocyanates. The inclusion of this compound as the diamine component can introduce flexibility into the polymer backbone. The ether linkage in the methoxyethoxy group allows for greater rotational freedom, which can lower the glass transition temperature (Tg) of the resulting polymer, making it more flexible and less rigid. This tailored flexibility is advantageous in applications requiring materials with elastomeric properties, such as coatings, adhesives, and sealants.
The synthesis of polyureas from diamines and diisocyanates is a well-established process. In a typical reaction, the diamine is reacted with a diisocyanate in a suitable solvent. The general reaction for the formation of a polyurea is as follows:
n H₂N-R-NH₂ + n OCN-R'-NCO → [-CO-NH-R-NH-CO-NH-R'-NH-]n
By substituting this compound for the generic diamine (H₂N-R-NH₂), a polyurea with a flexible side chain is obtained.
Similarly, polyurethanes can be synthesized through a multi-step process where a diisocyanate is first reacted with a diol to form a prepolymer, which is then chain-extended with a diamine. The use of this compound as the chain extender would likewise impart flexibility to the final polyurethane.
Table 1: Expected Influence of this compound on Polyurea and Polyurethane Properties
| Property | Expected Effect of Incorporating this compound | Rationale |
| Flexibility | Increased | The ether linkage in the methoxyethoxy group enhances rotational freedom of the polymer backbone. |
| Glass Transition Temperature (Tg) | Lowered | Increased chain flexibility leads to a lower temperature required for the transition from a glassy to a rubbery state. |
| Solubility | Potentially Increased | The polar ether group can improve interactions with polar solvents. |
| Tensile Strength | Potentially Decreased | Increased flexibility might lead to a reduction in the ultimate strength of the material. |
Polyimides and polyamides are high-performance polymers known for their excellent thermal stability and mechanical strength. However, they are often difficult to process due to their rigidity and poor solubility. The incorporation of flexible moieties, such as ether linkages, into the polymer backbone is a common strategy to improve their processability.
The synthesis of polyimides typically involves a two-step process. First, a diamine is reacted with a dianhydride to form a poly(amic acid) precursor. This precursor is then chemically or thermally cyclized to form the final polyimide. By using this compound as the diamine monomer, a polyimide with a flexible side chain can be produced. This modification can disrupt the chain packing and reduce interchain interactions, leading to improved solubility in organic solvents and a lower glass transition temperature, which facilitates melt processing.
Aromatic polyamides are synthesized by the polycondensation of aromatic diamines and aromatic dicarboxylic acids or their derivatives. The use of this compound in this synthesis can lead to polyamides with enhanced solubility and flexibility, making them more suitable for applications where processing is a key consideration. The structure-property relationship in polyamides is well-documented, with flexible spacers generally leading to lower melting points and increased solubility tue.nl.
Diamine compounds are frequently used as cross-linking agents to create network polymers with improved mechanical and thermal properties. This compound can function as a cross-linker for polymers containing reactive groups such as epoxides or carboxylic acids. The two amine groups can react with these functionalities on different polymer chains, forming covalent bonds that link the chains together into a three-dimensional network.
The length and flexibility of the cross-linking agent can significantly influence the properties of the resulting network. The methoxyethoxy group in this compound provides a flexible spacer between the cross-links, which can result in a more elastic and less brittle material compared to networks formed with more rigid cross-linking agents. The choice of cross-linking agent allows for the tuning of properties such as swelling behavior, modulus, and toughness of the polymer network.
A significant challenge in the field of high-performance polymers is achieving a balance between excellent physical properties and good processability. Many aromatic polymers with high thermal and mechanical stability are intractable due to their rigid backbones and strong intermolecular forces. The introduction of flexible side chains or kinks in the polymer backbone is a proven strategy to enhance solubility and lower the processing temperatures.
The methoxyethoxy group in this compound serves this purpose effectively. When this diamine is incorporated into polymer chains, the flexible and polar side group can disrupt the regular packing of the polymer chains, reducing crystallinity and increasing the free volume. This leads to improved solubility in a wider range of solvents and a lower melt viscosity, making the polymer easier to process into films, fibers, and other forms. The introduction of such flexible linkages is a key strategy in designing soluble and processable high-performance polymers acs.orgconsensus.appresearchgate.net.
Monomer in the Synthesis of Specialty Polymers
Organic Electronic Materials
Substituted benzene (B151609) diamines are a class of compounds that have been explored for their potential applications in organic electronic materials. The electronic properties of these molecules can be tuned by the nature and position of the substituents on the benzene ring. While specific research on this compound in this context is not widely available, the general principles of molecular design for organic electronics suggest potential avenues for its use.
The amine groups in this compound are electron-donating, and the methoxyethoxy group can also influence the electronic structure of the molecule. Such molecules can serve as building blocks for larger conjugated systems or as charge-transporting materials in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices. The understanding that minor structural changes can have dramatic effects on the performance of organic electronic materials is fundamental to the field rsc.org. The specific substitution pattern of this compound could lead to unique electronic and morphological properties in thin films, which are critical for device performance. Further research would be needed to fully explore its potential in this area.
Components in Organic Light-Emitting Diodes (OLEDs)
There is no available research data or published literature that discusses the use of this compound as a component in the fabrication of Organic Light-Emitting Diodes (OLEDs). Its potential role as a hole-transporting material, electron-transporting material, or as a host or dopant in the emissive layer has not been investigated.
Design of Organic Semiconductors for Charge Transport
There are no studies available that characterize the charge transport properties of this compound or its derivatives. Key parameters for organic semiconductors, such as charge carrier mobility, ionization potential, and electron affinity, have not been determined for this compound.
Integration into Photovoltaic Device Architectures
No published research has been found regarding the integration of this compound into any layer of a photovoltaic device, including organic solar cells (OSCs) or perovskite solar cells (PSCs). Its suitability as a donor, acceptor, or interfacial layer material is unknown.
Redox-Active Materials for Energy Storage Systems
Catholyte/Anolyte Components in Redox Flow Batteries
The potential application of this compound as a catholyte or anolyte component in redox flow batteries has not been explored in the scientific literature. There are no reports on its redox potentials, solubility in relevant electrolytes, or its ability to undergo reversible electrochemical reactions suitable for energy storage.
Investigation of Electrochemical Stability and Performance
Due to the absence of studies on its use in energy storage systems, there is no data available concerning the electrochemical stability and performance of this compound under the operating conditions of a redox flow battery.
Supramolecular Chemistry and Self-Assembly
Ligand Design for Coordination Cages and Metal-Organic Frameworks
Exploration of Self-Assembly Mechanisms in Solution and Solid State
The self-assembly of molecules is a process in which molecules adopt a defined arrangement without guidance from an outside source. For a molecule like this compound, self-assembly would be governed by a combination of hydrogen bonding between the amine groups and potential π-π stacking of the benzene rings. The methoxyethoxy side chain would play a crucial role in modulating these interactions. In solution, this side chain could influence solubility and the critical concentration for aggregation. In the solid state, it would affect the crystal packing and the formation of ordered structures. However, specific studies detailing the self-assembly mechanisms of this particular compound were not found in the available literature.
Intermediates in Complex Organic Synthesis
Aromatic diamines are important intermediates in the synthesis of a wide range of organic molecules, particularly heterocyclic compounds and macrocycles. The amino groups provide reactive sites for cyclization and condensation reactions.
Building Block for Heterocyclic Compounds (e.g., Quinoxalines, Indole Derivatives)
Quinoxalines:
Quinoxalines are a class of heterocyclic compounds that can be synthesized through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govresearchgate.netorganic-chemistry.org As this compound is a derivative of o-phenylenediamine, it can be used as a precursor for the synthesis of substituted quinoxalines. The general reaction involves the cyclocondensation of the diamine with a diketone, often under acidic conditions or with a catalyst.
The reaction of a substituted o-phenylenediamine, such as this compound, with a 1,2-dicarbonyl compound would be expected to yield a quinoxaline with the methoxyethoxy group at position 6. The specific reaction conditions and the nature of the dicarbonyl compound would determine the final product and yield.
Table 1: General Synthesis of Quinoxalines from o-Phenylenediamines
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|---|---|---|
| o-Phenylenediamine derivative | 1,2-Dicarbonyl compound | Acid catalysis (e.g., acetic acid), heat | Substituted quinoxaline |
Indole Derivatives:
The synthesis of indole derivatives can be achieved through various methods, with the Fischer indole synthesis being one of the most common. This method involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. While aromatic diamines are not direct precursors in the Fischer indole synthesis, they can be converted to the necessary phenylhydrazine derivatives. Alternatively, other synthetic routes to indoles might utilize aromatic amines as starting materials. However, no specific examples of the use of this compound in the synthesis of indole derivatives were found in the surveyed literature. nih.gov
Precursor in Macrocyclic Ligand Synthesis
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Quinoxaline |
| Indole |
| o-Phenylenediamine |
| Phenylhydrazine |
| 1,2-Dicarbonyl compound |
Despite a comprehensive search for scholarly articles and research data, there is insufficient information available in the public domain to generate a detailed and scientifically accurate article on the specific role of This compound in modular synthetic strategies for advanced molecular systems.
The absence of such specific examples and in-depth research findings prevents the creation of a thorough and authoritative article section on its role in creating diverse chemical libraries or its contribution to the development of precisely structured functional materials as requested in the prompt. The available information is too broad to fulfill the requirements of the specified outline, which demands detailed research findings and a focus on modular synthetic strategies beyond simple polymerization.
Therefore, this article cannot be completed as requested due to the lack of specific, publicly available scientific literature on the advanced modular applications of this compound.
Advanced Analytical Method Development and Characterization Techniques
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are fundamental for determining the purity of chemical compounds and for separating them from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for these purposes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of non-volatile and thermally sensitive compounds like 4-(2-Methoxyethoxy)benzene-1,3-diamine. A reversed-phase HPLC method would likely be developed. This would involve a non-polar stationary phase (such as a C18 column) and a polar mobile phase. The separation would be based on the differential partitioning of the analyte and any impurities between the two phases.
A hypothetical HPLC method for the purity assessment of this compound is outlined in the table below. The specific parameters would require empirical optimization.
| Parameter | Hypothetical Value/Condition | Purpose |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides a non-polar stationary phase for separation. |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | The gradient would allow for the elution of compounds with a range of polarities. Formic acid helps to protonate the amine groups, leading to sharper peaks. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm and 280 nm | Aromatic nature of the compound allows for UV detection. A DAD provides spectral information, aiding in peak purity assessment. |
| Injection Volume | 5 µL | The amount of sample introduced onto the column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Direct GC-MS analysis of this compound is challenging due to its relatively low volatility and the presence of polar amine groups. Therefore, derivatization is typically required to increase its volatility and thermal stability. A common approach is silylation, where the active hydrogens on the amine groups are replaced with trimethylsilyl (B98337) (TMS) groups.
The resulting TMS-derivative can then be analyzed by GC-MS, which separates the components of the sample in the gas phase and then provides mass-to-charge ratio data for identification.
| Parameter | Hypothetical Value/Condition | Purpose |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) | A common and effective silylating agent. |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness | A non-polar column suitable for a wide range of organic compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | The mobile phase for the gas chromatograph. |
| Oven Program | Start at 100 °C, ramp to 300 °C at 15 °C/min, hold for 5 min | A temperature gradient to separate compounds based on their boiling points. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard ionization technique that generates reproducible mass spectra. |
| Mass Analyzer | Quadrupole | Scans a range of mass-to-charge ratios to detect the fragmented ions. |
Electrochemical Characterization
Electrochemical techniques are valuable for probing the redox properties of molecules, providing insights into their electronic structure and reactivity.
Cyclic Voltammetry for Redox Potential Determination
Cyclic voltammetry (CV) is a potentiodynamic electrochemical measurement technique used to study the oxidation and reduction processes of a substance. For an aromatic diamine like this compound, CV can be used to determine its oxidation potential. The presence of two electron-donating amine groups and a methoxyethoxy group on the benzene (B151609) ring would be expected to result in a relatively low oxidation potential.
A typical CV experiment for this compound would involve dissolving it in a suitable solvent with a supporting electrolyte and scanning the potential of a working electrode.
| Parameter | Hypothetical Value/Condition | Purpose |
| Working Electrode | Glassy Carbon Electrode | Provides a wide potential window and is relatively inert. |
| Reference Electrode | Saturated Calomel Electrode (SCE) or Ag/AgCl | Provides a stable reference potential. |
| Counter Electrode | Platinum Wire | Completes the electrical circuit. |
| Solvent/Electrolyte | 0.1 M Tetrabutylammonium perchlorate (B79767) in Acetonitrile | Provides a conductive medium for the electrochemical measurement. |
| Scan Rate | 100 mV/s | The rate at which the potential is swept. Varying the scan rate can provide information about the kinetics of the electron transfer. |
Spectroelectrochemistry Studies
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide simultaneous information about the changes in the electronic structure of a molecule as it undergoes oxidation or reduction. For this compound, UV-Visible spectroelectrochemistry could be employed to study the spectral changes upon its electrochemical oxidation. This would involve monitoring the UV-Vis spectrum of the solution in an optically transparent thin-layer electrochemical cell as the potential is swept or held at a value where oxidation occurs. This technique could help in identifying and characterizing the oxidized species, such as radical cations or quinone-diimines, which are often colored.
Due to the absence of specific research on this compound, no detailed findings or data tables can be presented. The information provided is based on the general application of these advanced analytical techniques to compounds of a similar chemical nature.
Future Research Directions and Emerging Areas
Innovations in Scalable and Sustainable Synthesis
The future production of 4-(2-Methoxyethoxy)benzene-1,3-diamine will likely focus on scalable and environmentally friendly synthesis methods. Traditional multi-step syntheses of substituted anilines can be inefficient and generate significant waste. Modern approaches such as continuous flow chemistry are being explored to overcome these limitations. mdpi.comacs.orgrsc.org Flow chemistry offers enhanced control over reaction parameters, improved safety, and easier scalability compared to batch processes. mdpi.comrsc.orgresearchgate.net Researchers are also investigating the use of green catalysts and bio-based resources to develop more sustainable synthetic routes for aromatic amines. rsc.orgresearchgate.netresearchgate.net The goal is to develop processes that are not only economically viable but also align with the principles of green chemistry, minimizing environmental impact. rsc.orgresearchgate.net
Table 1: Comparison of Synthesis Strategies
| Synthesis Strategy | Advantages | Potential Application to this compound |
| Continuous Flow Chemistry | Enhanced reaction control, improved safety, scalability, increased efficiency. mdpi.comrsc.orgresearchgate.net | Could enable on-demand production with high purity and yield, reducing the need for extensive purification steps. |
| Green Catalysis | Use of renewable and less toxic catalysts, milder reaction conditions, reduced waste. rsc.org | Development of catalytic systems for the direct and selective introduction of the methoxyethoxy group, avoiding harsh reagents. |
| Bio-based Feedstocks | Utilization of renewable resources, potential for biodegradable byproducts. researchgate.netresearchgate.net | Exploring biosynthetic pathways or using bio-derived precursors to construct the benzene-1,3-diamine core. |
Development of Advanced Materials with Tunable Optoelectronic Properties
The unique electronic structure of this compound makes it a promising building block for advanced materials with tunable optoelectronic properties. Its derivatives could be incorporated into polymers to create materials for a variety of applications, including electrochromic devices and fluorescent sensors.
Aromatic polyamides and polyimides containing triphenylamine (B166846) units with methoxy (B1213986) substituents have demonstrated stable electrochromic behavior, changing color in response to an applied voltage. mdpi.comresearchpublish.comresearchgate.net The methoxyethoxy group in this compound could enhance the solubility and processability of such polymers, making them easier to fabricate into thin films for devices like smart windows and displays. researchgate.netmdpi.com
Furthermore, the incorporation of this diamine into fluorescent polymers could lead to materials with tunable emission spectra. nih.govmdpi.com The flexible ether linkage could influence the polymer's conformation and photophysical properties. mdpi.com By carefully designing the polymer architecture, it may be possible to create materials that are responsive to various stimuli, such as temperature, pH, or the presence of specific ions, making them suitable for sensor applications. nih.govrsc.orgrsc.org
Exploration of Novel Catalytic Applications for Derivatives
Derivatives of this compound, particularly Schiff base complexes, are being investigated for their potential as catalysts in a range of organic reactions. Schiff bases, formed by the condensation of the diamine with aldehydes or ketones, can coordinate with various metal ions to form stable complexes. researchgate.netmdpi.comresearchpublish.comanalis.com.my These metal complexes have shown catalytic activity in reactions such as oxidation, reduction, and carbon-carbon bond formation. researchgate.netnih.gov
The presence of the methoxyethoxy side chain could influence the catalytic activity and selectivity of these complexes by altering their steric and electronic properties. analis.com.my This opens up possibilities for designing catalysts with tailored functionalities for specific chemical transformations. Research in this area is focused on synthesizing and characterizing new Schiff base metal complexes derived from this compound and evaluating their catalytic performance in various organic reactions. researchgate.netmdpi.com The development of 1,3-diamine-derived catalysts is an emerging area of interest, with potential for asymmetric catalysis. nih.govnii.ac.jp
Integration into Multi-component Functional Systems
The ability of this compound to participate in multi-component reactions and self-assembly processes makes it a valuable component for creating complex functional systems. Multi-component reactions, where three or more reactants combine in a single step to form a product, offer an efficient way to synthesize complex molecules and polymers. researchgate.net The diamine functionality of this compound allows it to be used in such reactions to create novel polymeric structures and materials.
Furthermore, the specific arrangement of functional groups in this compound can drive the self-assembly of molecules into well-defined supramolecular structures, such as fibers and gels. rsc.orgtue.nldigitellinc.comtue.nldigitellinc.com The methoxyethoxy side chain can play a crucial role in directing these self-assembly processes through non-covalent interactions. These supramolecular assemblies can exhibit interesting properties and have potential applications in areas like drug delivery and tissue engineering. The development of stimuli-responsive systems based on this compound is another exciting avenue of research. nih.govrsc.orgrsc.org
Enhanced Computational Modeling for Predictive Design
Computational modeling is becoming an indispensable tool for the predictive design of new materials and molecules. In the context of this compound, computational methods like Density Functional Theory (DFT) can be used to understand its electronic structure and predict the properties of its derivatives. nih.govconicet.gov.arresearchgate.netsemanticscholar.org This allows for the in-silico design of materials with desired optoelectronic or catalytic properties before their synthesis, saving time and resources. slideshare.net
Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the properties of polymers derived from this diamine. researchgate.netgatech.edumdpi.commdpi.com These models use molecular descriptors to correlate the structure of the monomer with the properties of the resulting polymer, such as its glass transition temperature or dielectric constant. gatech.edu High-throughput screening methods, guided by computational predictions, can accelerate the discovery of new functional materials based on this compound. mdpi.com
Table 2: Computational Approaches for Predictive Design
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure analysis of the monomer and its derivatives. nih.govconicet.gov.arresearchgate.netsemanticscholar.org | HOMO/LUMO energies, charge distribution, spectroscopic properties. ekb.eg |
| Quantitative Structure-Property Relationship (QSPR) | Predicting properties of polymers derived from the diamine. researchgate.netgatech.edumdpi.commdpi.com | Glass transition temperature, solubility, mechanical properties, optoelectronic properties. |
| High-Throughput Screening | Rapidly evaluating a large number of potential derivatives and polymer structures. mdpi.com | Identification of lead candidates for specific applications. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2-Methoxyethoxy)benzene-1,3-diamine, and how can reaction efficiency be validated?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, starting with 1,3-dinitrobenzene derivatives, introduce the 2-methoxyethoxy group via alkylation using 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Reduction of nitro groups to amines can be achieved using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl . Validate purity and structure via HPLC (≥98% purity), ¹H/¹³C NMR (e.g., δ ~6.5–7.5 ppm for aromatic protons), and high-resolution mass spectrometry (HRMS) .
Q. How should researchers handle stability and storage of this compound to ensure experimental reproducibility?
- Methodological Answer : Store at 0–6°C in amber vials under inert gas (Ar/N₂) to prevent oxidation of amine groups. Monitor degradation via periodic TLC or NMR. For long-term storage, lyophilize and keep at –20°C. Stability studies under varying pH and temperature conditions (e.g., 25–40°C) are recommended to establish shelf-life .
Q. What safety protocols are critical when working with this compound?
- Methodological Answer : Follow Cal/OSHA and DOT HAZMAT guidelines (evidence code D:0230). Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of exposure:
- Inhalation : Move to fresh air; administer oxygen if necessary.
- Skin contact : Wash with soap/water for 15 minutes; use 1% acetic acid for neutralization.
- Document all incidents and report to institutional safety committees .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from impurities (e.g., residual solvents), stereochemical variations, or assay conditions. Perform:
- Batch-to-batch comparison : Use LC-MS to verify consistency.
- Dose-response studies : Test across multiple concentrations (e.g., 1 nM–100 µM) in standardized assays (e.g., antimicrobial MIC assays).
- Structural analogs : Compare with derivatives (e.g., 4-Amino-3-(2-methoxyethoxy)-benzamide) to isolate functional group contributions .
Q. What advanced computational tools can predict the compound’s reactivity in catalytic or drug-design applications?
- Methodological Answer : Use density functional theory (DFT) to model electronic properties (e.g., HOMO/LUMO energies) and docking simulations (AutoDock Vina) for protein-ligand interactions. COMSOL Multiphysics can optimize reaction conditions (e.g., solvent effects, temperature gradients) . Validate predictions with experimental kinetic studies (e.g., Arrhenius plots) .
Q. How can factorial design improve the optimization of reaction conditions for derivatives of this compound?
- Methodological Answer : Apply a 2³ factorial design to test variables:
- Factors : Temperature (25°C vs. 50°C), catalyst loading (5% vs. 10% Pd-C), and solvent polarity (DMF vs. THF).
- Response : Yield (%) and purity (HPLC). Analyze interactions using ANOVA; prioritize factors with highest F-values. Follow with response surface methodology (RSM) for fine-tuning .
Q. What methodologies are suitable for studying surface interactions of this compound in material science applications?
- Methodological Answer : Use atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS) to analyze adsorption on surfaces (e.g., silica nanoparticles or polymer matrices). For dynamic studies, employ quartz crystal microbalance (QCM) to monitor real-time binding kinetics .
Key Research Challenges
- Synthetic Scalability : Transitioning from milligram to gram-scale synthesis while maintaining enantiomeric purity.
- Biological Target Identification : Use CRISPR-Cas9 screening or phage display libraries to map interactions .
- Environmental Impact : Assess ecotoxicity via OECD Test Guideline 201 (algae growth inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
